6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexa-2,4-dien-1-one core and an ethenylanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the condensation reaction between 4-ethenylaniline and cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as piperidine, and a solvent like toluene. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenylanilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted cyclohexa-2,4-dien-1-one derivatives.
Scientific Research Applications
6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- 6-[(4-Chloroanilino)methylidene]cyclohexa-2,4-dien-1-one
- 6-[(4-Nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the ethenylanilino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
7014-34-8 |
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Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13NO/c1-2-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17/h2-11,17H,1H2 |
InChI Key |
WBYFBPZYSSCPJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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